molecular formula C7H16N2 B12949300 (R)-N-Ethyl-N-methylpyrrolidin-3-amine

(R)-N-Ethyl-N-methylpyrrolidin-3-amine

Cat. No.: B12949300
M. Wt: 128.22 g/mol
InChI Key: YVPGYPWDDYIQJP-SSDOTTSWSA-N
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Description

®-N-Ethyl-N-methylpyrrolidin-3-amine is a chiral amine compound characterized by its pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Ethyl-N-methylpyrrolidin-3-amine typically involves the alkylation of pyrrolidine derivatives. One common method is the reductive amination of 3-pyrrolidinone with ethylamine and methylamine under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of ®-N-Ethyl-N-methylpyrrolidin-3-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

®-N-Ethyl-N-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

®-N-Ethyl-N-methylpyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-N-Ethyl-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpyrrolidine: Lacks the ethyl group, resulting in different chemical and biological properties.

    N-Ethylpyrrolidine: Lacks the methyl group, affecting its reactivity and applications.

    Pyrrolidine: The parent compound, which serves as a precursor for various derivatives.

Uniqueness

®-N-Ethyl-N-methylpyrrolidin-3-amine is unique due to its chiral nature and the presence of both ethyl and methyl groups on the nitrogen atom. This structural configuration imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(3R)-N-ethyl-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C7H16N2/c1-3-9(2)7-4-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

YVPGYPWDDYIQJP-SSDOTTSWSA-N

Isomeric SMILES

CCN(C)[C@@H]1CCNC1

Canonical SMILES

CCN(C)C1CCNC1

Origin of Product

United States

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